![molecular formula C19H22N2O3 B367013 {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-87-1](/img/structure/B367013.png)
{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol
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Overview
Description
“{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol” is a chemical compound with the molecular formula C19H22N2O3 . It has an average mass of 326.390 Da and a monoisotopic mass of 326.163055 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 19 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with various biological targets due to their versatile nature .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, often leading to changes in the biological activity of the target .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways, often leading to changes in the biological activity of the pathway .
Pharmacokinetics
Benzimidazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Benzimidazole derivatives are known to have various molecular and cellular effects, often leading to changes in the biological activity of the cell .
Advantages and Limitations for Lab Experiments
One advantage of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is that it has been shown to be effective in a variety of lab experiments. It has been used in cell culture studies, animal models, and clinical trials. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret some of the results obtained in lab experiments.
Future Directions
There are a number of future directions for research on {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol. One area of interest is its potential use as a therapeutic agent. Further studies are needed to determine its efficacy in treating various diseases, and to identify any potential side effects. Additionally, more research is needed to fully understand the mechanism of action of this compound, which could provide insights into how it could be used as a tool for studying biological processes. Finally, there is a need for more studies to determine the optimal dosage and administration of this compound in various experimental settings.
Synthesis Methods
The synthesis of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol involves several steps. The starting materials are 2-methoxyphenol, 1,4-dibromobutane, and 1H-benzimidazole. The first step is the reaction of 2-methoxyphenol with 1,4-dibromobutane to form the intermediate 4-(2-methoxyphenoxy)butyl bromide. This intermediate is then reacted with 1H-benzimidazole to form the final product, this compound.
Scientific Research Applications
{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol has been used in a variety of scientific research applications. One area of interest is its potential use as a tool for studying biological processes. This compound has been shown to bind to certain proteins and alter their activity, which can provide insights into how these proteins function in cells. Additionally, this compound has been studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory and anti-cancer properties, and may be useful in the treatment of a variety of diseases.
properties
IUPAC Name |
[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-10-4-5-11-18(17)24-13-7-6-12-21-16-9-3-2-8-15(16)20-19(21)14-22/h2-5,8-11,22H,6-7,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYRNDJFUWHBAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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